molecular formula C25H24N4O2S B2468958 N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide CAS No. 898422-20-3

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide

Cat. No.: B2468958
CAS No.: 898422-20-3
M. Wt: 444.55
InChI Key: SUEKNUMDLXFWDA-UHFFFAOYSA-N
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Description

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide is a complex organic compound that features a combination of piperidine, pyridazine, phenyl, and naphthalene sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the piperidine group. The phenyl and naphthalene sulfonamide groups are then attached through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Similar structure with a pyrazine and piperazine/homopiperazine group.

    4-(aryl/heteroaryl-2-ylmethyl)-6-phenyl-2-[3-(4-substituted-piperazine-1-yl)propyl]pyridazin-3(2H)-one: Contains a pyridazinone core with piperazine substitutions.

Uniqueness

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide is unique due to its combination of piperidine, pyridazine, phenyl, and naphthalene sulfonamide groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c30-32(31,23-13-10-19-6-2-3-7-21(19)18-23)28-22-11-8-20(9-12-22)24-14-15-25(27-26-24)29-16-4-1-5-17-29/h2-3,6-15,18,28H,1,4-5,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEKNUMDLXFWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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